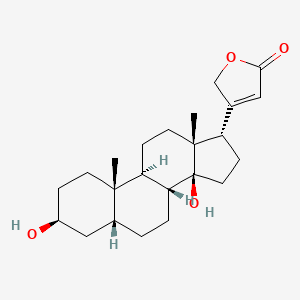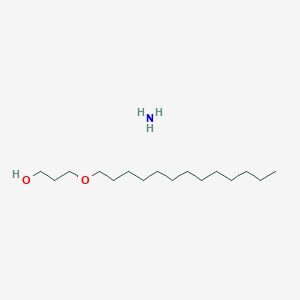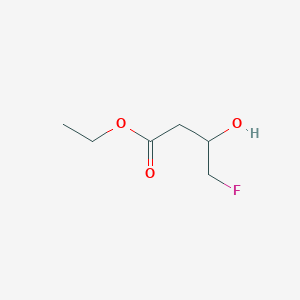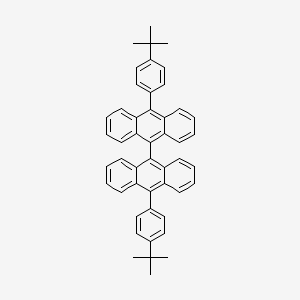
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its large, conjugated system of alternating single and double bonds, which imparts unique electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinones, while reduction can produce dihydroanthracenes.
Wissenschaftliche Forschungsanwendungen
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Research is ongoing to explore its potential interactions with biological macromolecules.
Medicine: The compound’s photophysical properties are being investigated for potential use in photodynamic therapy.
Industry: It is studied for its applications in organic electronics, such as OLEDs and OPVs, due to its excellent charge transport properties.
Wirkmechanismus
The mechanism by which 10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient charge transport and light absorption/emission. In organic electronics, the compound can act as a charge carrier, facilitating the movement of electrons or holes through the material. In photodynamic therapy, the compound can generate reactive oxygen species upon light irradiation, leading to the destruction of targeted cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
9,10-Diphenylanthracene: Similar structure but with phenyl groups at the 9 and 10 positions.
Tetracene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene is unique due to the presence of tert-butylphenyl groups, which enhance its solubility and stability. This makes it particularly suitable for applications in organic electronics, where solubility and stability are crucial for device performance.
Eigenschaften
CAS-Nummer |
172285-77-7 |
|---|---|
Molekularformel |
C48H42 |
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
9-(4-tert-butylphenyl)-10-[10-(4-tert-butylphenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C48H42/c1-47(2,3)33-27-23-31(24-28-33)43-35-15-7-11-19-39(35)45(40-20-12-8-16-36(40)43)46-41-21-13-9-17-37(41)44(38-18-10-14-22-42(38)46)32-25-29-34(30-26-32)48(4,5)6/h7-30H,1-6H3 |
InChI-Schlüssel |
SEQKVAFFCPTPOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=C(C=C8)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



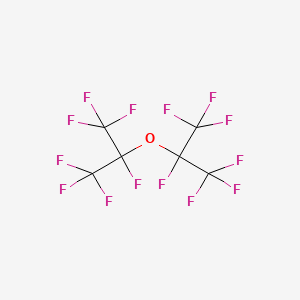
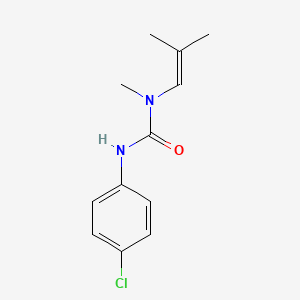
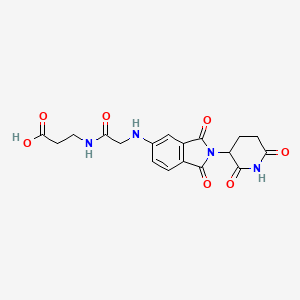
![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
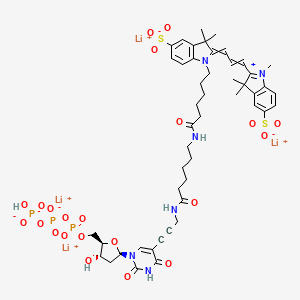
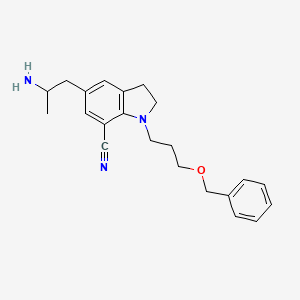
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)


